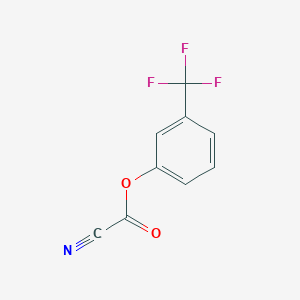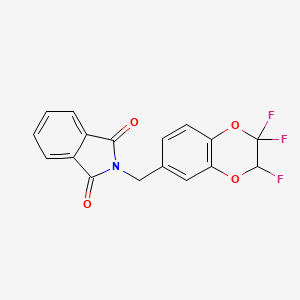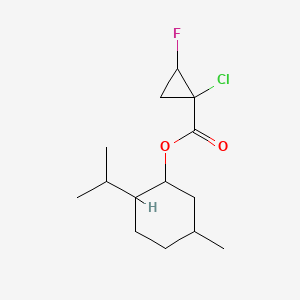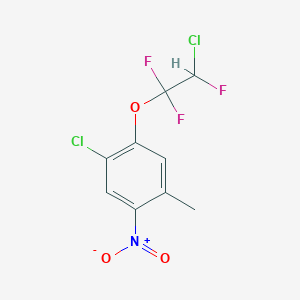
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% (1,2-DCMBT-85) is a chlorinated aromatic compound that has been used in a variety of industrial and scientific applications. It is a white, crystalline solid with a melting point of 117°C and a boiling point of 246°C. 1,2-DCMBT-85 has a molecular weight of 280.5 g/mol and is soluble in organic solvents such as hexane and ether.
Applications De Recherche Scientifique
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in the production of polymers, as well as in the production of polymeric materials. Furthermore, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been used in the synthesis of various polymeric materials, such as polyurethanes, polyamides, and polyesters.
Mécanisme D'action
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% is a chlorinated aromatic compound that is believed to act as a proton donor in the presence of a Lewis acid. It is believed to react with the Lewis acid to form a complex that is capable of abstracting a proton from a substrate molecule. This reaction is believed to be the basis for the catalytic activity of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85%.
Biochemical and Physiological Effects
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic to humans, but it has been found to be toxic to aquatic organisms. In addition, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been found to be a weak mutagen, but it does not appear to be carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also relatively stable and can be stored for long periods of time. However, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has several drawbacks. It has a relatively low solubility in water, and it is highly flammable and explosive.
Orientations Futures
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has potential applications in the development of new catalysts and polymeric materials. It could also be used in the synthesis of pharmaceuticals, pesticides, and dyes. Furthermore, further research is needed to determine the biochemical and physiological effects of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% on humans and aquatic organisms. Finally, more research is needed to determine the potential toxic effects of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% on the environment.
Méthodes De Synthèse
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% is usually synthesized by reacting 1,3,5-trichlorobenzene with anhydrous hydrogen chloride in an inert atmosphere. The reaction is usually carried out in a reactor at a temperature of 130-150°C. The reaction is typically complete in 2-3 hours. The product is then cooled and filtered to remove any impurities.
Propriétés
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl7/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGDAWSSDIBGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)


![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)
